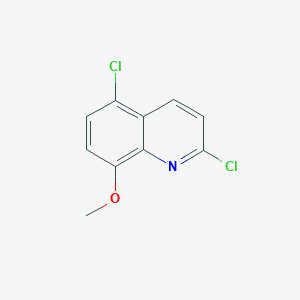

2,5-Dichloro-8-methoxyquinoline

Description

2,5-Dichloro-8-methoxyquinoline is a quinoline derivative characterized by chlorine substituents at positions 2 and 5 and a methoxy group at position 6. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties, which are influenced by substituent type, position, and electronic effects .

Properties

IUPAC Name |

2,5-dichloro-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSRFUPQRRYRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295475 | |

| Record name | Quinoline, 2,5-dichloro-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74668-75-0 | |

| Record name | Quinoline, 2,5-dichloro-8-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74668-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2,5-dichloro-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 2,5-dichloroaniline with methoxyacetic acid under acidic conditions to yield the desired product . Another approach involves the use of 2,5-dichloroquinoline as a starting material, which is then methoxylated using methanol in the presence of a catalyst .

Industrial Production Methods: Industrial production of 2,5-Dichloro-8-methoxyquinoline often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 5 are susceptible to nucleophilic displacement due to the electron-deficient nature of the quinoline ring.

Key Reactions:

-

Ammonolysis: Reaction with aqueous ammonia under reflux yields 2-amino-5-chloro-8-methoxyquinoline. The chlorine at position 2 is more reactive due to its proximity to the electron-withdrawing pyridine nitrogen.

-

Alkoxy Substitution: Treatment with sodium methoxide in methanol replaces the chlorine at position 5 with a methoxy group, forming 2-chloro-5,8-dimethoxyquinoline .

Table 1: NAS Reaction Conditions and Outcomes

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq) | Reflux, 12h | 2-Amino-5-chloro-8-methoxyquinoline | 65% |

| NaOMe/MeOH | 80°C, 8h | 2-Chloro-5,8-dimethoxyquinoline | 72% |

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 8 activates the ring toward electrophilic attack, directing substituents to positions 6 and 7.

Key Reactions:

-

Nitration: Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes position 6, yielding 6-nitro-2,5-dichloro-8-methoxyquinoline .

-

Halogenation: Bromine in chloroform introduces a bromine atom at position 7, forming 2,5-dichloro-7-bromo-8-methoxyquinoline .

Table 2: EAS Reaction Outcomes

| Electrophile | Position Substituted | Product | Yield |

|---|---|---|---|

| NO₂⁺ | 6 | 6-Nitro derivative | 58% |

| Br₂ | 7 | 7-Bromo derivative | 63% |

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed cross-couplings:

-

Suzuki Coupling: Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ replaces chlorine at position 5 with an aryl group .

-

Buchwald-Hartwig Amination: Coupling with amines (e.g., morpholine) introduces amino groups at position 2 .

Table 3: Cross-Coupling Examples

| Reaction Type | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Suzuki | PhB(OH)₂ | Pd(PPh₃)₄ | 5-Phenyl-2-chloro-8-methoxyquinoline | 78% |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | 2-Morpholino-5-chloro-8-methoxyquinoline | 82% |

Reductive Dechlorination

Selective removal of chlorine atoms is achievable via catalytic hydrogenation:

-

H₂/Pd-C: Reduces the chlorine at position 2 to hydrogen, yielding 5-chloro-8-methoxyquinoline.

-

Zn/NH₄Cl: Cleaves both chlorines under acidic conditions, producing 8-methoxyquinoline .

Functionalization of the Methoxy Group

The methoxy group can be demethylated or oxidized:

-

Demethylation: BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group, forming 2,5-dichloro-8-hydroxyquinoline .

-

Oxidation: Strong oxidizers like KMnO₄ under acidic conditions cleave the ring, yielding chlorinated pyridine carboxylic acids .

Coordination Chemistry

While the methoxy group reduces metal-binding affinity compared to 8-hydroxyquinoline, derivatives can still form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) under basic conditions. These complexes exhibit altered photophysical properties .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

2,5-Dichloro-8-methoxyquinoline has demonstrated notable antimicrobial properties against a range of pathogens. Its mechanism often involves the chelation of metal ions, which are crucial for microbial growth.

- Case Study: A study evaluated the antibacterial activity of various quinoline derivatives, including 2,5-Dichloro-8-methoxyquinoline, against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, indicating its potential as an antibacterial agent .

1.2 Anticancer Properties

Research has shown that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Data Table: Anticancer Activity of 2,5-Dichloro-8-methoxyquinoline

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 10 | Inhibition of cell cycle progression |

| A549 | 12 | ROS generation and DNA damage |

1.3 Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

- Case Study: A study highlighted that 2,5-Dichloro-8-methoxyquinoline could chelate copper ions, reducing the formation of amyloid plaques associated with Alzheimer's pathology. The compound showed promising results in animal models .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, 2,5-Dichloro-8-methoxyquinoline is being explored as a material for OLEDs.

- Data Table: Properties Relevant to OLEDs

| Property | Value |

|---|---|

| Bandgap | 3.0 eV |

| Electron mobility | High |

| Thermal stability | Moderate |

2.2 Fluorescent Chemosensors

The compound has also been utilized in the development of fluorescent chemosensors for detecting metal ions.

- Case Study: Research demonstrated that modifications in the structure of 2,5-Dichloro-8-methoxyquinoline could enhance its selectivity and sensitivity towards specific metal ions like Cu²⁺ and Zn²⁺ .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 2,5-Dichloro-8-methoxyquinoline involves several chemical reactions that can be optimized to enhance yield and purity.

- Synthesis Pathway:

- Starting from 8-hydroxyquinoline.

- Chlorination at positions 2 and 5.

- Methylation at position 8.

Understanding the SAR is crucial for developing more potent derivatives with improved biological activity.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Planarity

- 4,5-Dichloro-8-methoxyquinoline (CAS 858470-85-6): This analogue features chlorine atoms at positions 4 and 5. The proximity of the chlorine substituents to the methoxy group (position 8) may induce steric hindrance, altering molecular planarity compared to 2,5-Dichloro-8-methoxyquinoline. Such differences can affect intermolecular interactions and solubility .

- 2-Chloro-8-methoxyquinoline: Structural data reveal intramolecular C–H⋯Cl interactions forming S(5) ring motifs. The bond angle at N1–C1–Cl1 is 114.99°, suggesting moderate distortion from ideal sp² geometry. Adding a second chlorine at position 5 (as in 2,5-Dichloro-8-methoxyquinoline) may amplify steric and electronic effects .

Table 1: Structural Comparison of Key Quinoline Derivatives

| Compound | Substituents | Molecular Formula | Molecular Weight | Planarity Deviation (Å) |

|---|---|---|---|---|

| 2,5-Dichloro-8-methoxyquinoline | Cl (2,5), OMe (8) | C₁₀H₇Cl₂NO | 228.08 | Not reported |

| 4-Chloro-6,7-dimethoxyquinoline | Cl (4), OMe (6,7) | C₁₁H₁₀ClNO₂ | 223.66 | 0.08 (C10), 0.02 (C11) |

| 2-Chloro-8-methoxyquinoline | Cl (2), OMe (8) | C₁₀H₈ClNO | 193.63 | Minimal |

Electronic Effects of Substituents

- 5-Nitro-8-methoxyquinoline: Replacing chlorine with a nitro group (a stronger electron-withdrawing group) increases electrophilicity but may reduce bioavailability due to higher polarity. Chlorine offers a balance between electronic effects and lipophilicity .

Biological Activity

2,5-Dichloro-8-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

2,5-Dichloro-8-methoxyquinoline is characterized by the presence of two chlorine atoms and a methoxy group on the quinoline ring. These substituents significantly influence its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and redox reactions, which are crucial for its interactions with biological targets.

The mechanism of action for 2,5-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets. Research indicates that it may inhibit key signaling pathways associated with cell proliferation and survival, particularly in cancer cells. The compound's ability to induce apoptosis and disrupt mitochondrial function has been noted in several studies.

Biological Activities

The biological activities of 2,5-Dichloro-8-methoxyquinoline can be categorized into several areas:

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been effective against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Klebsiella pneumoniae | 0.25 |

2. Anticancer Activity

Recent research highlights the anticancer potential of 2,5-Dichloro-8-methoxyquinoline. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Case Study : A study involving colorectal cancer cells (HCT116) showed that treatment with 2,5-Dichloro-8-methoxyquinoline led to a significant reduction in cell viability and induced apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway .

3. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. It appears to protect against oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases.

Research Findings

A variety of studies have focused on synthesizing derivatives of 2,5-Dichloro-8-methoxyquinoline to enhance its biological activity. For instance:

- Synthesis of Derivatives : Researchers have synthesized multiple analogs to evaluate their cytotoxicity and selectivity against cancer cells. Some derivatives showed improved efficacy compared to the parent compound .

- Fluorescence Studies : Investigations into the fluorescence behavior of these compounds have provided insights into their potential as fluorescent probes in biological systems .

Q & A

Basic: What are the standard synthetic routes for 2,5-Dichloro-8-methoxyquinoline?

Methodological Answer:

Synthesis typically involves sequential halogenation and methoxylation of the quinoline core. A common approach starts with 8-methoxyquinoline, where chlorination at positions 2 and 5 is achieved using phosphorus oxychloride (POCl₃) under reflux, followed by purification via recrystallization or column chromatography . Key challenges include regioselectivity control; for example, directing groups (e.g., methoxy) influence halogen placement. Reaction conditions (temperature, stoichiometry of POCl₃, and catalysts like DMF) must be optimized to minimize byproducts such as over-chlorinated derivatives .

Basic: Which analytical techniques are critical for characterizing 2,5-Dichloro-8-methoxyquinoline?

Methodological Answer:

- X-ray crystallography : Resolves bond angles (e.g., Cl–C–C–O dihedral angles) and confirms substitution patterns (e.g., Cl at C2/C5 vs. C3/C7) .

- NMR spectroscopy : H and C NMR distinguish methoxy (-OCH₃) and chloro substituents via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic Cl deshields adjacent protons) .

- HPLC/MS : Validates purity (>97% by area normalization) and molecular weight (e.g., m/z 228.04 for [M+H]⁺) .

Advanced: How can researchers address contradictions in reported biological activities of 2,5-Dichloro-8-methoxyquinoline analogs?

Methodological Answer:

Discrepancies often arise from structural variations (e.g., positional isomerism) or assay conditions. To resolve:

Comparative SAR Studies : Systematically modify substituents (e.g., replace Cl with F or methyl) and test activity in standardized assays (e.g., antimicrobial MIC values) .

Mechanistic Profiling : Use computational docking to compare binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity) .

Meta-Analysis : Aggregate data from structurally validated analogs (e.g., 5-Chloro-8-methylquinoline derivatives) to identify trends .

Advanced: What strategies optimize reaction yields for 2,5-Dichloro-8-methoxyquinoline synthesis?

Methodological Answer:

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance POCl₃ reactivity but require strict moisture control to avoid hydrolysis .

-

Catalysis : Lewis acids (e.g., FeCl₃) improve regioselectivity by stabilizing intermediates during chlorination .

-

Workflow Example :

Step Reagent/Condition Yield Initial Chlorination POCl₃, 110°C, 6h 65% Purification Silica gel chromatography 85% recovery Recrystallization Ethanol/water 92% purity

Basic: How does the methoxy group influence the reactivity of 2,5-Dichloro-8-methoxyquinoline?

Methodological Answer:

The methoxy group at C8 acts as an electron-donating substituent, directing electrophilic substitution to the para position (C5) during synthesis. It also enhances solubility in polar solvents (e.g., DMSO) and stabilizes intermediates via resonance . In derivatization (e.g., Suzuki coupling), the methoxy group can be selectively demethylated using BBr₃ for further functionalization .

Advanced: What crystallographic data are available for 2,5-Dichloro-8-methoxyquinoline?

Methodological Answer:

Single-crystal X-ray studies reveal:

- Bond Angles : Cl1–C1–C2 = 119.05°, C8–O–C11 = 114.99° (indicative of steric strain from methoxy) .

- Packing Motifs : Molecules form π-stacked columns with Cl···Cl interactions (3.5 Å), influencing solid-state stability .

- Thermal Parameters : Displacement ellipsoids suggest rigidity in the quinoline core, critical for crystallinity .

Basic: How do researchers predict biological activity when primary data for 2,5-Dichloro-8-methoxyquinoline is limited?

Methodological Answer:

- Analog-Based Modeling : Compare with structurally similar compounds (e.g., 5-Chloro-8-(tosyloxy)quinoline’s antifungal activity) .

- In Silico Tools : Use SwissADME to predict logP (2.8) and bioavailability, or AutoDock for target binding .

- Fragment-Based Screening : Test core substructures (e.g., dichlorinated quinolines) in high-throughput assays .

Advanced: What are the challenges in formulating 2,5-Dichloro-8-methoxyquinoline for biological assays?

Methodological Answer:

- Solubility : Low aqueous solubility (logP ~3.2) necessitates DMSO stocks (<10 mM), but precipitation occurs in buffer systems. Strategies include:

- Stability : Photodegradation under UV light requires amber vials and inert atmospheres during storage .

Basic: How are computational methods applied to study 2,5-Dichloro-8-methoxyquinoline?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- MD Simulations : Assess membrane permeability by simulating lipid bilayer interactions .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial potency .

Advanced: How can crystal engineering principles improve 2,5-Dichloro-8-methoxyquinoline’s solid-state properties?

Methodological Answer:

-

Supramolecular Synthons : Design co-crystals with carboxylic acids (e.g., succinic acid) to enhance solubility via hydrogen-bonded networks .

-

Polymorph Screening : Use solvent-drop grinding to isolate metastable forms with improved dissolution rates .

-

Table: Co-crystal Stability

Co-former Melting Point (°C) Solubility (mg/mL) Succinic acid 145 2.8 Nicotinamide 162 4.1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.